molecular formula C8H5BrINO B12882354 2-(Bromomethyl)-5-iodobenzo[d]oxazole

2-(Bromomethyl)-5-iodobenzo[d]oxazole

Cat. No.: B12882354
M. Wt: 337.94 g/mol
InChI Key: KQKUFHBVULTJKR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-iodobenzo[d]oxazole is a heterocyclic organic compound that features both bromine and iodine substituents on a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-iodobenzo[d]oxazole typically involves the bromination and iodination of a benzoxazole precursor. One common method involves the reaction of 2-methylbenzoxazole with bromine and iodine under controlled conditions to introduce the bromomethyl and iodo substituents, respectively .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. For example, a three-step protocol can be employed, starting with the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-iodobenzo[d]oxazole involves its interaction with molecular targets through its bromomethyl and iodo substituents. These groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which facilitate binding to receptors and enzymes . The compound’s ability to modulate biological pathways is attributed to these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-5-iodobenzo[d]oxazole is unique due to the presence of both bromine and iodine substituents, which impart distinct electronic and steric properties. These properties make it a versatile intermediate for the synthesis of complex molecules and materials .

Properties

Molecular Formula

C8H5BrINO

Molecular Weight

337.94 g/mol

IUPAC Name

2-(bromomethyl)-5-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H5BrINO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2

InChI Key

KQKUFHBVULTJKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)CBr

Origin of Product

United States

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